N'-Nitrosopentyl-(3-picolyl)amine
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Overview
Description
N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol. This compound is also known by other names such as N’-Nitrosopentyl-(3-picolyl)amine and N-Nitroso-N-pentyl-3-pyridinemethanamine
Preparation Methods
The synthesis of N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide typically involves the reaction of pentylamine with pyridine-3-carboxaldehyde, followed by nitrosation. The reaction conditions often include the use of an acidic medium to facilitate the formation of the nitrous amide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitrous amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrous amide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the nitrous amide group plays a crucial role in its biological activity .
Comparison with Similar Compounds
N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide can be compared with other similar compounds, such as:
N-nitroso-N-methylurea: Another nitrous amide derivative with different alkyl groups.
N-nitroso-N-ethylurea: Similar structure but with an ethyl group instead of a pentyl group.
N-nitroso-N-propylurea: Contains a propyl group, making it less bulky compared to the pentyl derivative.
The uniqueness of N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide lies in its specific combination of the pentyl and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-3-4-8-14(13-15)10-11-6-5-7-12-9-11/h5-7,9H,2-4,8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALWODOTRBXTPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC1=CN=CC=C1)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407875 |
Source
|
Record name | N'-Nitrosopentyl-(3-picolyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124521-15-9 |
Source
|
Record name | N'-Nitrosopentyl-(3-picolyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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